Arotinolol hydrochloride, (S)-
Overview
Description
Arotinolol hydrochloride, (S)-, is a pharmaceutical compound that functions as a non-selective beta-adrenergic receptor blocker with additional alpha-adrenergic receptor blocking properties. It is primarily used as an antihypertensive agent and has been studied for its potential in treating essential tremor and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arotinolol hydrochloride involves multiple steps, starting from the reaction of benzyl tert-butylamine with epichlorohydrin in the presence of triethyl benzyl ammonium chloride. This intermediate is then reacted with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst. The final product is obtained by reacting the intermediate with potassium carbonate and potassium iodide, followed by treatment with concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of high-purity arotinolol hydrochloride involves combining ammonolysis and salification steps, followed by direct formation of the hydrochloride salt. The product is then purified by stirring and washing with absolute ethyl alcohol twice, achieving a purity of over 99.95% .
Chemical Reactions Analysis
Types of Reactions: Arotinolol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the beta-adrenergic receptor sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Arotinolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying beta-adrenergic receptor interactions and the development of new beta-blockers.
Biology: Research focuses on its effects on cellular signaling pathways and receptor binding affinities.
Medicine: It is extensively studied for its antihypertensive properties and potential use in treating essential tremor and chronic heart failure
Industry: The compound is used in the development of cardiovascular drugs and as a reference standard in pharmaceutical quality control.
Mechanism of Action
Arotinolol hydrochloride exerts its effects by binding to beta1-, beta2-, and alpha1-adrenergic receptor sites with high affinity. This binding results in a reduction of cardiac output through beta-blockade and inhibition of the counter-regulatory increase in peripheral resistance via alpha-blockade. The compound also exhibits vasorelaxant activity, primarily mediated by its alpha1-blocking property .
Comparison with Similar Compounds
Carvedilol: Another non-selective beta-blocker with alpha-blocking properties, used for treating hypertension and heart failure.
Labetalol: A mixed alpha/beta-blocker used for managing high blood pressure.
Propranolol: A non-selective beta-blocker without significant alpha-blocking activity, used for treating hypertension, anxiety, and migraines.
Uniqueness: Arotinolol hydrochloride is unique due to its dual alpha and beta-adrenergic receptor blocking properties, which provide a comprehensive approach to managing cardiovascular conditions. Its additional beta3-adrenergic receptor agonist activity further distinguishes it from other beta-blockers .
Properties
IUPAC Name |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXBZYUXLDRD-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101540-26-5 | |
Record name | Arotinolol hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101540265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AROTINOLOL HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX47K0HTP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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